molecular formula C25H21ClN2O B11594382 3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol

Katalognummer: B11594382
Molekulargewicht: 400.9 g/mol
InChI-Schlüssel: NWDJITXENNWMMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol is a complex organic compound that features a phenol group substituted with a chlorophenyl group and two indole moieties. Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and their biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol typically involves the reaction of 2-methyl-1H-indole with a chlorophenol derivative under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of azepinoindole derivatives .

Wissenschaftliche Forschungsanwendungen

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can inhibit certain enzymes by forming hydrogen bonds with their active sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C25H21ClN2O

Molekulargewicht

400.9 g/mol

IUPAC-Name

3-[bis(2-methyl-1H-indol-3-yl)methyl]-2-chlorophenol

InChI

InChI=1S/C25H21ClN2O/c1-14-22(16-8-3-5-11-19(16)27-14)24(18-10-7-13-21(29)25(18)26)23-15(2)28-20-12-6-4-9-17(20)23/h3-13,24,27-29H,1-2H3

InChI-Schlüssel

NWDJITXENNWMMP-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=C(C(=CC=C3)O)Cl)C4=C(NC5=CC=CC=C54)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.